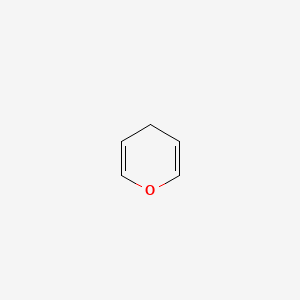

4H-Pyran

説明

Significance of Pyran Ring Systems in Heterocyclic Chemistry

The 4H-pyran ring, a six-membered heterocyclic compound containing an oxygen atom, represents a fundamental scaffold in the vast landscape of organic chemistry. arabjchem.orgnih.gov Its derivatives are integral components of numerous natural products and synthetically developed molecules, demonstrating a broad spectrum of applications. arabjchem.orgresearchgate.net The versatility of the this compound framework makes it a subject of continuous interest for both academic research and industrial applications, particularly in the fields of medicinal chemistry and materials science. arabjchem.orgresearchgate.net

The significance of this compound and its derivatives stems from their widespread occurrence in nature and their diverse biological activities. nih.govresearchgate.net These compounds are known to exhibit a range of pharmacological properties, including but not limited to, antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant effects. arabjchem.orgresearchgate.netroyalsocietypublishing.org Furthermore, certain this compound derivatives have been investigated for their potential as anticoagulants, diuretics, and spasmolytics. arabjchem.orgscispace.com The structural motif of this compound is also found in photoactive materials and pigments, highlighting its importance beyond the biomedical field. arabjchem.orgscispace.com The development of efficient synthetic methodologies for accessing functionalized this compound systems remains an active area of research, driven by the constant need for novel compounds with tailored properties. royalsocietypublishing.orgresearchgate.net

Historical Context and Evolution of this compound Research Directions

The first synthesis of a this compound derivative was reported in 1962, which involved the thermal decomposition of 2-acetoxy-3,4-dihydro-2H-pyran. researchgate.net This initial breakthrough paved the way for further exploration into the synthesis and properties of this class of heterocyclic compounds. researchgate.net Early research efforts were primarily focused on understanding the fundamental reactivity and stability of the this compound ring system.

Over the decades, research on 4H-pyrans has evolved significantly, expanding from basic synthesis to the development of complex, functionalized derivatives with specific applications. A major driving force in this evolution has been the discovery of the diverse biological activities associated with these compounds. researchgate.neteurekaselect.com This has led to the development of numerous synthetic strategies, including one-pot, multicomponent reactions that allow for the efficient construction of highly substituted this compound libraries. scispace.comnih.govgrowingscience.com These advancements have been facilitated by the use of a wide array of catalysts, ranging from simple bases and acids to more sophisticated organocatalysts and nanoparticle-based systems. royalsocietypublishing.orgorganic-chemistry.org Modern research continues to focus on the development of greener and more atom-economical synthetic methods, as well as the exploration of novel applications for this compound derivatives in areas such as drug discovery and materials science. royalsocietypublishing.orgscielo.br

特性

IUPAC Name |

4H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUWJENAYHTDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183095 | |

| Record name | 4H-Pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289-65-6 | |

| Record name | 4H-Pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4h-pyran Ring Construction

Multicomponent Reactions (MCRs) for 4H-Pyran Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing portions of all reactants, have emerged as a powerful tool for constructing molecular diversity. growingscience.com These reactions are highly valued for their synthetic efficiency, convergence, and atom-economy, making them ideal for the preparation of complex heterocyclic scaffolds like 4H-pyrans. growingscience.comrsc.org

A predominant strategy for synthesizing this compound derivatives is the one-pot, three-component tandem Knoevenagel-Michael cyclocondensation. samipubco.comnih.gov This reaction typically involves an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound. nih.govscielo.org.za

The generally accepted mechanism proceeds through several sequential steps. Initially, the aldehyde undergoes a Knoevenagel condensation with the active methylene compound, often catalyzed by a base, to form an α,β-unsaturated intermediate, such as an arylidenemalononitrile. samipubco.comscielo.org.mx This is followed by a nucleophilic Michael addition of the enolate of the 1,3-dicarbonyl compound to the unsaturated intermediate. scielo.org.mx The resulting adduct then undergoes intramolecular cyclization and subsequent tautomerization to yield the stable polyfunctionalized this compound derivative. samipubco.comscielo.org.mx This cascade process allows for the rapid assembly of the pyran ring from simple, readily available starting materials in a single pot. researchgate.net

The versatility of the MCR approach to 4H-pyrans lies in the wide variety of reactants that can be employed. The reactivity and final structure of the pyran derivative are dictated by the choice of the active methylene compound and the carbonyl components.

Active Methylene Compounds: Malononitrile is the most frequently used active methylene compound due to the high reactivity of its methylene protons, situated between two electron-withdrawing nitrile groups. growingscience.comscielo.org.zascielo.org.mxjournalcsij.com Ethyl cyanoacetate is another common choice. rsc.org

Carbonyl Components: A diverse range of carbonyl compounds can participate in these reactions.

Aldehydes: Both electron-rich and electron-poor aromatic aldehydes, as well as heteroaromatic and aliphatic aldehydes, have been successfully used. scielo.org.mx The nature of the substituent on the aromatic ring of the aldehyde generally has little effect on the reaction's success, with high yields being obtained in most cases. samipubco.com

1,3-Dicarbonyl Compounds: These components provide the carbon backbone for the pyran ring. Common examples include acyclic β-ketoesters like ethyl acetoacetate and acetylacetone, as well as cyclic 1,3-diketones such as dimedone (5,5-dimethyl-1,3-cyclohexanedione) and 1,3-cyclohexanedione. scielo.org.zaresearchgate.netnih.gov

The table below summarizes the common reactants used in the multicomponent synthesis of this compound derivatives.

| Reactant Type | Examples | Source(s) |

|---|---|---|

| Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, 4-Methoxybenzaldehyde, Furfural | growingscience.comnih.govbrieflands.com |

| Active Methylene Compounds | Malononitrile, Ethyl Cyanoacetate | rsc.orgscielo.org.mxjournalcsij.com |

| 1,3-Dicarbonyl Compounds | Ethyl Acetoacetate, Acetylacetone, Dimedone, 1,3-Cyclohexanedione, 4-Hydroxycoumarin | journalcsij.comresearchgate.netnih.govnih.gov |

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step, all occurring under the same reaction conditions without the addition of new reagents. wikipedia.org The synthesis of 4H-pyrans through the multicomponent condensation of aldehydes, malononitrile, and β-dicarbonyl compounds is a classic illustration of a tandem Knoevenagel-Michael-cyclization process. samipubco.comresearchgate.net

This approach is highly efficient as multiple chemical bonds are formed in a single operation, reducing waste, saving time, and increasing atom economy. nih.govwikipedia.org The reaction sequence begins with the Knoevenagel condensation, creating an electrophilic Michael acceptor. This intermediate immediately reacts with the nucleophilic 1,3-dicarbonyl compound in a Michael addition. The resulting open-chain intermediate possesses the necessary functionality to undergo a final intramolecular cyclization, spontaneously forming the heterocyclic this compound ring. scielo.org.mxorganic-chemistry.org This entire sequence is a self-propagating series of reactions where the product of one step is the substrate for the next, epitomizing the elegance and efficiency of cascade catalysis. wikipedia.org

Elucidation of Active Methylene Compounds and Carbonyl Components in Reactivity

Catalytic Approaches in this compound Synthesis

The development of novel catalysts is central to advancing this compound synthesis, with a focus on improving yields, shortening reaction times, and promoting environmentally benign conditions. Both organocatalysts and heterogeneous catalysts have been extensively explored.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful and green alternative to metal-based catalysts. semanticscholar.orgtandfonline.com In the context of this compound synthesis, basic organocatalysts are commonly employed to facilitate the initial Knoevenagel condensation step.

Various organocatalysts have been reported to be effective, including:

Amines: Simple amines like piperazine and N-methylmorpholine (NMM) have proven to be efficient catalysts. brieflands.com 2-aminopyridine has also been used effectively at ambient temperature. tandfonline.com

Cinchona Alkaloids: Chiral organocatalysts, such as cinchonidine-derived thioureas, have been utilized to achieve enantioselective synthesis of spiro[this compound-3,3′-oxindole] derivatives, demonstrating the potential for asymmetric induction. nsf.gov

Natural Polymers: The naturally occurring biopolymer sodium alginate has been employed as a green organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature, highlighting the use of sustainable and biodegradable catalysts. nih.gov

The following table details various organocatalysts and their performance in this compound synthesis.

| Organocatalyst | Reactants | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| N-Methylmorpholine (NMM) | 3-Nitrobenzaldehyde, Malononitrile, Dimedone | Ethanol, Room Temp. | High | brieflands.com |

| 2-Aminopyridine | Aryl aldehydes, Malononitrile, 1,3-Diketones | Ambient Temp. | High | tandfonline.com |

| Sodium Alginate | Benzaldehyde, Malononitrile, Methyl 3-oxobutanoate | Water, Room Temp. | Good | nih.gov |

| Cinchonidine-derived thiourea | Isatins, Malononitrile, 1,3-Dicarbonyl compounds | Toluene, Water (additive), Room Temp. | 71-92% | nsf.gov |

| Piperazine | α,α′-bis(substituted-benzylidene) cycloalkanones, Malononitrile | Reflux | Not specified | researchgate.net |

Heterogeneous catalysts are highly favored in green chemistry due to their operational simplicity, thermal stability, and ease of separation and recyclability from the reaction mixture. nih.govukzn.ac.za A wide array of heterogeneous catalytic systems has been successfully applied to the multicomponent synthesis of this compound derivatives.

Notable examples include:

Modified Inorganic Supports: Silica-supported ammonium acetate has been used as a recyclable catalyst under ultrasound irradiation. journalcsij.com KOH loaded onto calcium oxide (CaO) serves as an efficient catalyst under solvent-free conditions. growingscience.comresearchgate.net

Nanocatalysts: Nanoparticles often exhibit enhanced catalytic activity due to their high surface-area-to-volume ratio. Nano-SnO₂ has been used effectively in water, while magnetic nanoparticles like Ag/Fe₃O₄@starch and mesalamine-functionalized Fe₃O₄ allow for simple magnetic separation and reuse for multiple cycles. samipubco.comnih.govscielo.org.za

Functionalized Polymers and Macrocycles: A tungstic acid-functionalized polycalix nih.govresorcinarene has been designed as a novel, recoverable acidic catalyst for this compound synthesis in water. nih.govsemanticscholar.org

Metal-Organic Frameworks (MOFs): An amine-functionalized MOF, Cu₂(NH₂-BDC)₂(DABCO), has been used as a heterogeneous catalyst in solvent-free mechanochemical (ball-milling) preparations of 4H-pyrans. nih.gov

The table below provides a summary of various heterogeneous catalysts used for the synthesis of this compound derivatives.

| Heterogeneous Catalyst | Reaction Conditions | Key Advantages | Source(s) |

|---|---|---|---|

| Silica Ammonium Acetate | Ultrasound, Ambient Temp. | Recyclable, Excellent yields | journalcsij.com |

| KOH loaded CaO | Solvent-free, 60°C | Low cost, Recyclable (5 cycles), Short reaction time | growingscience.comresearchgate.net |

| Nano-SnO₂ | Water, Reflux | Inexpensive, Green solvent | samipubco.com |

| Ag/Fe₃O₄@starch | Ethanol, 50°C | Magnetic, Recyclable, High yields (84-95%) | scielo.org.za |

| Tungstic acid–functionalized polycalix nih.govresorcinarene | Water, 45°C | High recycling power, Novel supramolecular catalyst | nih.govsemanticscholar.org |

| Cu₂(NH₂-BDC)₂(DABCO) (MOF) | Solvent-free, Ball-milling, Room Temp. | Green method, Good to excellent yields | nih.gov |

| Amberlyst A21 | Ethanol, Room Temp. | Easy recovery, Reusable, No hazardous solvents | researchgate.net |

| Zirconium chloride on Arabic Gum (ZrCl₄@Arabic Gum) | Solvent-free, 50°C | Recyclable, High efficiency, Short reaction time | ajchem-a.com |

Investigation of Biocatalysis and Enzymatic Pyran Formation Mechanisms

The use of biocatalysts, such as enzymes, in organic synthesis offers a green and efficient alternative to traditional chemical methods. Enzymes operate under mild conditions and often exhibit high stereo- and regioselectivity, making them attractive for the synthesis of complex molecules like 4H-pyrans.

Several enzymes have been explored for their ability to catalyze the formation of the this compound ring. For instance, lipases, such as Candida rugosa lipase (CRL), have been successfully employed in the synthesis of 2-amino-4H-pyrans through a one-pot, three-component reaction of an aldehyde, malononitrile, and ethyl acetoacetate. researchgate.net The proposed mechanism for this lipase-catalyzed reaction involves the formation of an iminium ion from the aldehyde and basic residues within the enzyme. encyclopedia.pubnih.gov Simultaneously, a carbanion is generated from malononitrile, which then undergoes a Knoevenagel condensation with the iminium ion. encyclopedia.pubnih.gov This is followed by a Michael addition with an activated pyrazalone and subsequent cyclization to yield the this compound product. encyclopedia.pub

In the biosynthesis of xiamenmycins, the formation of a benzopyran ring is catalyzed by the synergistic action of a flavin-dependent monooxygenase, XimD, and a SnoaL-like cyclase, XimE. sjtu.edu.cnacs.org XimD first catalyzes the formation of an epoxide intermediate. sjtu.edu.cnacs.org XimE then facilitates a 6-endo cyclization of this epoxide to form the pyran ring. sjtu.edu.cnacs.org Crystallographic and computational studies suggest that a quartet of amino acid residues (Y46, Y90, H102, and E136) in XimE work in concert as general acids and bases to catalyze this transformation. sjtu.edu.cnacs.org Isotope labeling experiments have confirmed that the oxygen atom in the newly formed pyran ring originates from the substrate itself, not from water. acs.org

The catalytic promiscuity of enzymes like bovine serum albumin (BSA) has also been harnessed for this compound synthesis. encyclopedia.pub BSA has been shown to effectively catalyze the three-component reaction of aldehydes, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one to produce dihydropyrano[2,3-c]pyrazoles. encyclopedia.pub

Table 1: Enzymes Used in this compound Synthesis

| Enzyme | Reaction Type | Substrates | Product | Ref |

| Candida rugosa lipase (CRL) | Three-component | Aldehyde, malononitrile, ethyl acetoacetate | 2-Amino-4H-pyran | researchgate.net |

| XimD/XimE | Epoxidation/Cyclization | 3-Geranyl-4-hydroxybenzoic acid | Xiamenmycin B (benzopyran) | sjtu.edu.cnacs.org |

| Bovine Serum Albumin (BSA) | Three-component | Aldehyde, malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Dihydropyrano[2,3-c]pyrazole | encyclopedia.pub |

| Porcine Pancreas Lipase (PPL) | Four-component | Not specified | Pyrazalone derivatives | encyclopedia.pub |

Advances in Nanocatalyst Applications for this compound Synthesis

Nanocatalysts have emerged as a highly efficient and reusable alternative for the synthesis of this compound derivatives. Their high surface area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity and selectivity.

A variety of nanocatalysts have been developed and applied to the synthesis of 4H-pyrans, often in multicomponent reactions. For example, a magnetic biopolymer nanocatalyst, CuFe2O4@starch, has been used for the eco-friendly synthesis of this compound derivatives. nih.govroyalsocietypublishing.org This catalyst facilitates a one-pot, three-component reaction of aldehydes, malononitrile, and C-H activated acidic compounds in ethanol at room temperature. nih.govroyalsocietypublishing.org The magnetic nature of the catalyst allows for its easy separation and reuse for multiple reaction cycles without a significant loss of activity. nih.govroyalsocietypublishing.org

Similarly, iron-based nanocatalysts have shown great promise. Fe3O4/xanthan gum, a magnetic biopolymer nanocatalyst, has been utilized for the rapid synthesis of 2-amino-3-cyano-4H-pyran derivatives, achieving high yields in a short reaction time at room temperature. nih.govmdpi.com Another iron-based catalyst, Fe3O4@silica-MCM-41@DABCO, has also been employed for the synthesis of pyran derivatives with excellent yields. mdpi.com

Other notable nanocatalysts include:

Mag/BPMO-Mn nanoparticles: Used for the synthesis of this compound analogues in an aqueous medium at room temperature. nih.gov

SO3H-dendrimer functionalized magnetic nanoparticles (Fe3O4@-D-NH-(CH2)4-SO3H): A heterogeneous catalyst for the synthesis of polyfunctionalized pyrans. mdpi.com

Bi-Mg-O composite nano-catalyst: Effective for the synthesis of spirooxindole and this compound derivatives in ethanol at room temperature. tandfonline.com

CuFe2O4 magnetic nanoparticles: Used for the one-pot, multicomponent synthesis of 4H-chromene derivatives in aqueous media. rsc.org

These nanocatalyst-based methods often align with the principles of green chemistry by utilizing mild reaction conditions, environmentally benign solvents, and offering high atom economy and catalyst recyclability. nih.govroyalsocietypublishing.orgnih.govmdpi.com

Table 2: Nanocatalysts for this compound Synthesis

| Nanocatalyst | Reaction Type | Key Features | Ref |

| CuFe2O4@starch | Three-component | Biocompatible, magnetic, reusable | nih.govroyalsocietypublishing.org |

| Fe3O4/xanthan gum | Three-component | Magnetic, rapid reaction, high yield | nih.govmdpi.com |

| Mag/BPMO-Mn | Three-component | High surface area, aqueous medium | nih.gov |

| Fe3O4@-D-NH-(CH2)4-SO3H | Multi-component | Heterogeneous, dendrimer functionalized | mdpi.com |

| Bi-Mg-O composite | Multi-component | Recyclable, mild conditions | tandfonline.com |

| CuFe2O4 | Multi-component | Aqueous media, high yields | rsc.org |

Advanced Synthetic Strategies for this compound Scaffolds

Beyond biocatalysis and nanocatalysis, a range of advanced synthetic strategies have been developed to construct the this compound ring system, enabling access to a wider variety of complex and diverse molecular architectures.

Utility of Ring-Closing Alkene Metathesis (RCM) in Dihydropyran Formation

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of cyclic compounds, including dihydropyrans. researchgate.netthieme-connect.dersc.orgrsc.org This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' and Hoveyda-Grubbs catalysts, involves the intramolecular cyclization of a diene to form a cyclic alkene. rsc.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes under mild conditions. thieme-connect.desciforum.net

The synthesis of dihydropyrans via RCM has been extensively reviewed, with numerous applications in the total synthesis of natural products. researchgate.netrsc.orgrsc.org For example, the dihydropyran core of various natural products has been constructed using RCM as a key step. researchgate.net A relay RCM strategy has been employed to improve the yield of unsaturated δ-lactones, which are precursors to dihydropyran systems. thieme-connect.de

Chiral dihydropyran derivatives have been synthesized from enantiomerically enriched homopropargylic alcohols through a sequence of O-allylation followed by a ring-closing enyne metathesis reaction using Grubbs' first-generation catalyst. sciforum.net This approach has been used to create novel hybrid molecules containing both a heteroaryl ring and a dihydropyran scaffold. sciforum.net

Fragment-Based Approaches for the Synthesis of Pyran-Containing Macrocycles

Fragment-based synthesis is a modular approach that allows for the rapid generation of diverse and complex molecules from a set of interchangeable building blocks. This strategy has been successfully applied to the synthesis of pyran-containing macrocycles. rsc.orgpnas.orgnih.govresearchgate.net

A notable example is the "domain shuffling" approach, where three distinct fragments—a cyclic pyran unit, a linear amino acid component, and an aromatic component—are combined in different arrangements to produce a library of macrocycles. pnas.orgnih.gov This method has been used to synthesize a library of 352 pyran-containing macrocycles with ring sizes ranging from 14 to 16 members and up to five stereogenic centers. pnas.orgnih.gov The key macrocyclization step is often achieved through an intramolecular nitrile-activated nucleophilic aromatic substitution reaction. pnas.orgnih.gov The modularity of this approach facilitates the exploration of structure-activity relationships by allowing for easy variation of the macrocycle's size and stereochemistry. pnas.org

Photochemical Routes to Pyran Ring Systems

Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal reactions. acs.org The use of light to induce chemical transformations can lead to the formation of highly strained or complex ring systems. acs.org

The photochemical behavior of pyran derivatives has been investigated, revealing pathways for the synthesis of novel fused pyran systems. For instance, UV irradiation of certain 3-hydroxypyran-4-one derivatives can induce a 6π-electrocyclization of a 1,3,5-hexatriene system, leading to the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. researchgate.net In other cases, phototransformation can proceed through a contraction of the pyranone ring, yielding unstable α-hydroxydiketones. beilstein-journals.org

The primary photochemical process in spiropyrans involves the cleavage of the pyran ring between the oxygen atom and the adjacent sp3-hybridized carbon atom. oregonstate.edu This electrocyclic ring cleavage is a key step in the photochromic behavior of these compounds. oregonstate.edu

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of this compound derivatives. nih.govresearchgate.netajgreenchem.comwisdomlib.org

Key green chemistry approaches in this compound synthesis include:

Use of eco-friendly catalysts: As discussed in the biocatalysis and nanocatalysis sections, the use of enzymes and recyclable nanocatalysts is a cornerstone of green pyran synthesis. nih.govroyalsocietypublishing.org

Solvent-free and aqueous media reactions: Many synthetic protocols for 4H-pyrans now utilize water as a solvent or are conducted under solvent-free conditions, often with grinding or microwave assistance. nih.govresearchgate.netajgreenchem.comwisdomlib.org This minimizes the use of volatile and often toxic organic solvents.

Multicomponent reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step, leading to high atom economy and reduced waste generation. nih.govnih.govwisdomlib.org

Energy efficiency: The use of microwave irradiation or conducting reactions at room temperature reduces energy consumption compared to traditional heating methods. researchgate.netajgreenchem.com

For example, a highly efficient and green synthesis of novel this compound-indolin-2-one analogues has been developed using NaHCO3 as a catalyst under solvent-free grinding conditions at room temperature. researchgate.net This method offers excellent yields in a very short reaction time and avoids tedious workup procedures. researchgate.net Another green protocol involves the reaction of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) with pyrazolones or 4-hydroxycoumarins under neat thermal conditions, eliminating the need for both a catalyst and a solvent. nih.gov

Reaction under Solvent-Free Conditions and in Aqueous Media

The quest for sustainable chemical synthesis has propelled the exploration of solvent-free and aqueous-based methods for constructing the this compound ring. These approaches not only minimize the use of hazardous organic solvents but also often lead to improved reaction times and yields.

Solvent-free, or neat, conditions have proven highly effective for the one-pot, multicomponent synthesis of this compound derivatives. For instance, a convenient and environmentally friendly method involves the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate using KOH loaded on CaO as a catalyst. researchgate.netgrowingscience.com This reaction, conducted at 60°C, proceeds efficiently without the need for a solvent. researchgate.net Another example is the use of a triazine-functionalized ordered mesoporous organosilica as a metal-free organocatalyst for the three-component synthesis of 4H-pyrans, which boasts advantages like being waste-free and having an easy work-up. royalsocietypublishing.org Similarly, a Fe3O4@Hydrol-PMMAn nanocatalyst has demonstrated remarkable catalytic performance in the solvent-free, three-component synthesis of tetrahydrobenzo[b]pyran derivatives, achieving high yields (81–96%) in short reaction times (5–30 min). researchgate.net Mechanochemical methods, such as ball-milling with a nanoporous Cu2(NH2-BDC)2(DABCO) metal-organic framework, also offer a solvent-free route to 4H-pyrans with good to excellent yields. nih.gov

The use of water as a reaction medium presents an attractive green alternative. An efficient route to this compound derivatives has been developed using hexadecyltrimethyl ammonium bromide (HTMAB) as a catalyst in water. researchgate.nettandfonline.com This method offers high yields and a simple workup procedure. researchgate.net Nano-SnO2 has also been employed as a recyclable catalyst for the multicomponent synthesis of 2-amino-4H-pyran derivatives in aqueous media under reflux conditions, resulting in excellent yields. samipubco.com Furthermore, naturally occurring biopolymers like sodium alginate, extracted from seaweed, have shown high catalytic activity for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov The use of a DABCO-CuCl complex as a catalyst in water has also been reported for the synthesis of 2-amino-4H-pyran derivatives. echemcom.com

The choice of solvent, or lack thereof, significantly impacts reaction efficiency. For example, in the synthesis using KOH loaded on CaO, while solvent-free conditions were optimal, the use of solvents like CHCl3 did not yield the desired product efficiently. researchgate.net In another study, the use of a mixed solvent system of H2O/C2H5OH (1:1) with a Neodymium (III) oxide (Nd2O3) catalyst also proved effective, demonstrating the versatility of aqueous and mixed-aqueous systems. researchgate.net

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| KOH loaded CaO | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Solvent-free, 60°C | up to 92 | researchgate.netgrowingscience.com |

| Triazine functionalized organosilica | Aromatic aldehydes, malononitrile, active methylene compounds | Solvent-free | High | royalsocietypublishing.org |

| Fe3O4@Hydrol-PMMAn | Aldehydes, malononitrile, active methylene compounds | Solvent-free | 81-96 | researchgate.net |

| Cu2(NH2-BDC)2(DABCO) | Aldehydes, malononitrile, 1,3-dicarbonyls | Solvent-free, ball-milling | Good to excellent | nih.gov |

| Hexadecyltrimethyl ammonium bromide (HTMAB) | Bisarylidenecyclohexanone, malononitrile | Water, 110°C | Good to excellent | researchgate.nettandfonline.com |

| Nano-SnO2 | Aryl aldehydes, β-dicarbonyl compounds, malononitrile | Aqueous, reflux | Excellent | samipubco.com |

| Sodium Alginate | Aldehydes, malononitrile, 1,3-dicarbonyl compounds | Water, room temperature | Good to excellent | nih.gov |

| Neodymium (III) oxide (Nd2O3) | Aromatic aldehyde, β-ketoester/β-diketone | H2O/C2H5OH (1:1) | 82-94 | researchgate.net |

Catalyst Reusability and Sustainability Assessments

A key aspect of green chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. Many of the recently developed synthetic methodologies for 4H-pyrans place a strong emphasis on catalyst reusability.

Magnetic nanocatalysts have emerged as a particularly promising class of reusable catalysts due to their straightforward separation using an external magnet. For example, a CuFe2O4@starch bionanocatalyst used for the synthesis of this compound derivatives in ethanol could be recovered with a magnetic bar and reused for at least six cycles without a significant decrease in its catalytic activity. royalsocietypublishing.org Similarly, an Ag/Fe3O4@starch nanocatalyst was successfully reused for up to five consecutive runs with an average efficiency of 90%. scielo.org.za

Other heterogeneous catalysts also exhibit excellent reusability. A KOH loaded on CaO catalyst was shown to be effective for at least five cycles with minimal loss of activity. growingscience.com Neodymium (III) oxide (Nd2O3) can be recovered by simple filtration and reused at least three times. researchgate.net A snail shell-derived natural catalyst has also been reported for the synthesis of 4H-pyrans and could be reused. growingscience.com The use of a zinc-linked amino acid complex, [Zn(L-proline)2], as a green catalyst for indol-3-yl-4H-pyran synthesis also demonstrated reusability for five consecutive cycles without significant loss of activity. ajol.info

Ionic liquids, while not always solid catalysts, can also be designed for reuse. In one instance, an ionic liquid catalyst used for the solvent-free synthesis of pyran derivatives was recovered by evaporation and could be reused for three cycles. nih.gov The sustainability of these methods is further enhanced by the use of environmentally benign solvents like water and ethanol, mild reaction conditions, and often simple work-up procedures that avoid the need for column chromatography. researchgate.netnih.gov

| Catalyst | Reusability | Separation Method | Reference |

| CuFe2O4@starch | At least 6 cycles | External magnet | royalsocietypublishing.org |

| Ag/Fe3O4@starch | Up to 5 cycles | External magnet | scielo.org.za |

| KOH loaded CaO | At least 5 cycles | Filtration | growingscience.com |

| Neodymium (III) oxide (Nd2O3) | At least 3 cycles | Filtration | researchgate.net |

| Snail shell | Reusable | Not specified | growingscience.com |

| [Zn(L-proline)2] | 5 cycles | Not specified | ajol.info |

| Ionic Liquid | 3 cycles | Evaporation | nih.gov |

| Hexadecyltrimethyl ammonium bromide (HTMAB) | 5 times | Not specified | tandfonline.com |

| Sodium Alginate | At least 2 cycles | Filtration | nih.gov |

Synthesis of Fused and Spiro-4H-Pyran Systems

The development of synthetic methodologies extends to more complex this compound structures, including fused and spirocyclic systems, which are of significant interest in medicinal chemistry.

Fused this compound derivatives, such as dihydropyrano[2,3-c]pyrazoles and pyrano[3,2-c]chromenones, have been synthesized through efficient, catalyst- and solvent-free methods. nih.govrsc.org These reactions, involving multicomponent condensations under thermal heating, offer short reaction times, good-to-excellent yields, and high atom economy. nih.govrsc.org For example, the reaction of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) under neat conditions at 110°C yields the desired fused products. nih.govrsc.org The synthesis of coumarin-fused this compound derivatives has also been achieved through a two-step process, with the final products showing potential as α-glucosidase inhibitors. bohrium.com

Spiro-4H-pyran systems, which feature a spirocyclic junction, are another important class of compounds. The synthesis of spiro[this compound-oxindole] derivatives has been achieved through three-component reactions of isatins, malononitrile or ethyl cyanoacetate, and 1,3-dicarbonyl compounds. iaea.org These reactions can be catalyzed by magnesium perchlorate in aqueous ethanol. iaea.org Another efficient method for the synthesis of unsymmetrical spiro[this compound-3,3-oxindole] utilizes 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) as a catalyst in water. A one-pot method for synthesizing novel spiroindenopyridotriazine-4H-pyrans has also been developed, incorporating pyran, pyridine, and triazine scaffolds into a single molecule. rsc.org Furthermore, a simple and economical procedure for the synthesis of spiro-4H-pyran derivatives using Fe2O3 as a catalyst under thermal and solvent-free conditions has been reported.

| System | Synthetic Approach | Key Features | Reference |

| Dihydropyrano[2,3-c]pyrazoles | Multicomponent reaction of 3-methyl-1-phenyl-5-pyrazolone, aromatic aldehydes, and NMSM | Catalyst- and solvent-free, thermal heating | nih.govrsc.org |

| Pyrano[3,2-c]chromenones | Multicomponent reaction of 4-hydroxycoumarin, aromatic aldehydes, and NMSM | Catalyst- and solvent-free, thermal heating | nih.govrsc.org |

| Coumarin-fused 4H-pyrans | Two-step synthesis involving benzyloxy-benzaldehyde derivatives | Potential α-glucosidase inhibitors | bohrium.com |

| Spiro[this compound-oxindole] | Three-component reaction of isatins, malononitrile/ethyl cyanoacetate, and 1,3-dicarbonyls | Catalyzed by magnesium perchlorate in aqueous ethanol | iaea.org |

| Unsymmetrical spiro[this compound-3,3-oxindole] | Three-component condensation of isatin, malononitrile, and dimedone | Catalyzed by DBDMH in water | |

| Spiroindenopyridotriazine-4H-pyrans | One-pot, three-component reaction | Incorporates three pharmacophoric cores | rsc.org |

| Spiro-4H-pyrans | Three-component, one-pot condensation of isatin/acenaphthequinone, malononitrile, and other reagents | Catalyzed by Fe2O3, solvent-free |

Reactivity and Reaction Mechanisms of 4h-pyran Compounds

Ring Transformation Reactions of Pyranones

Pyranones, which are derivatives of pyran containing a carbonyl group, are known to undergo ring transformation reactions. derpharmachemica.comderpharmachemica.comclockss.orgimist.maresearchgate.net These transformations can lead to the formation of a variety of new heterocyclic and carbocyclic systems. derpharmachemica.comderpharmachemica.comclockss.orgresearchgate.net The pyranone ring can be opened and subsequently recyclized under various conditions, often induced by nucleophilic reagents. clockss.orgimist.maresearchgate.nettandfonline.com

Mechanisms of Nucleophile-Induced Ring Transformations

Nucleophile-induced ring transformations of pyranones are a key aspect of their reactivity. The pyran-2-one ring, for instance, possesses electrophilic centers at positions C2, C4, and C6, making it susceptible to nucleophilic attack. derpharmachemica.comderpharmachemica.comclockss.orgresearchgate.net Attack at these positions can lead to ring opening and subsequent cyclization or rearrangement to form new ring systems. clockss.orgimist.maresearchgate.net

For example, the transformation of 6-aryl-2H-pyran-2-ones into m-terphenyls is proposed to be initiated by the attack of a carbanion at the C6 position of the lactone ring. derpharmachemica.comderpharmachemica.com This is followed by intramolecular cyclization and elimination of carbon dioxide. derpharmachemica.comderpharmachemica.com

Another example involves the reaction of 4H-1-benzopyran-4-one with a hydroxide ion, where nucleophilic addition occurs at the C2 carbon, leading to ring opening. rsc.orgresearchgate.net Density functional theory (DFT) studies have investigated the mechanism of this ring opening in alkaline media. rsc.orgresearchgate.net

In the case of 2-pyrones, nucleophilic addition of water at the C2 lactone carbonyl can lead to ring opening and decarboxylation, potentially through a zwitterion intermediate. iastate.edu The presence and position of C=C bonds within the ring can influence the mechanism. iastate.edu

Exploration of Rearrangement Reactions Involving Pyran Rings

Rearrangement reactions involving pyran rings often occur in conjunction with ring opening or transformation processes. imist.maresearchgate.netoup.comrsc.org These rearrangements can be driven by various factors, including the presence of nucleophiles or acidic conditions. imist.maresearchgate.netoup.comrsc.org

For instance, pyran-2-one compounds can undergo rearrangement reactions involving the opening of the pyran nucleus when treated with diverse nucleophilic reagents such as amines or hydrazines, leading to the formation of various heterocyclic systems. imist.maresearchgate.net

Skeletal rearrangements of the pyran ring have also been observed, such as in the gas-phase dehydration of tetrahydropyran-2-methanol, where the pyran ring can rearrange to form seven- or five-membered rings. oup.com This type of rearrangement may involve carbonium ion intermediates. oup.com

Analysis of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 4H-pyran compounds is characterized by both electrophilic and nucleophilic sites. chemicalbook.comchemicalbook.comthieme-connect.de The oxygen atom within the pyran ring can act as a nucleophile, participating in reactions like acylation, alkylation, and condensation. chemicalbook.com

Conversely, certain positions on the pyran ring exhibit electrophilic character, making them targets for nucleophilic attack. For example, in 2H-pyran-2-ones, the C2, C4, and C6 positions are electrophilic centers. derpharmachemica.comderpharmachemica.comclockss.orgresearchgate.net The carbonyl group in pyran-4-ones also contributes to electrophilic reactivity. vulcanchem.com

The presence and nature of substituents on the pyran ring can significantly influence its electrophilic and nucleophilic reactivity profiles. Electron-withdrawing groups, for instance, can increase the electrophilicity of nearby carbon atoms.

Photo-Induced Transformations and Isomerizations of this compound Derivatives

This compound derivatives can undergo transformations and isomerizations when exposed to light. rsc.orgrsc.org These photo-induced reactions can lead to the formation of various products, including ring-opened species or isomers.

For example, photosensitized oxygenation of this compound-4-thiones can yield the corresponding ketones. rsc.org The reactivity in such photo-oxygenation reactions can be influenced by the substituents on the pyran ring. rsc.org

Photo-induced ring cleavage of 2H-pyrans has also been reported, leading to acyclic products containing a carbonyl group conjugated with a system of double bonds. oregonstate.edu

Reaction Mechanism Elucidation in this compound Formation and Transformation

Elucidating the reaction mechanisms for the formation and transformation of this compound compounds is crucial for understanding their chemistry and developing synthetic strategies. royalsocietypublishing.orgnih.govscielo.org.mxgrowingscience.comorganic-chemistry.orgnih.govnih.govresearchgate.net Many syntheses of this compound derivatives involve multicomponent reactions and cascade processes. royalsocietypublishing.orgnih.govscielo.org.mxgrowingscience.comorganic-chemistry.orgnih.govnih.gov

Common steps in the formation of this compound derivatives include Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization. nih.govscielo.org.mxgrowingscience.comnih.govnih.govresearchgate.net Catalysts, including heterogeneous catalysts and metal-organic frameworks, are often employed to facilitate these reactions and improve yields. royalsocietypublishing.orgnih.govgrowingscience.comnih.govresearchgate.net

Mechanistic studies often involve experimental techniques and computational methods like Density Functional Theory (DFT) to understand the reaction pathways and transition states. rsc.orgresearchgate.netnih.govresearchgate.net These studies can provide insights into the roles of catalysts, solvents, and substituents in the reaction course. rsc.orgresearchgate.netnih.govgrowingscience.com

Comparative Studies of Stepwise versus Concerted Mechanisms

The mechanisms of reactions involving this compound compounds and their derivatives can proceed through either stepwise or concerted pathways. researchgate.netresearchgate.netshimizu-uofsc.netarizona.edumdpi.com Comparative studies, often utilizing computational methods, are employed to distinguish between these possibilities. rsc.orgresearchgate.netmdpi.com

For example, in nucleophilic substitution reactions involving pyranones, studies have investigated whether the reaction proceeds through a concerted mechanism or involves intermediates such as zwitterions. researchgate.net The nature of the leaving group and the solvent can influence the preferred mechanism. researchgate.net

In cycloaddition reactions that can lead to pyran rings, both stepwise and concerted mechanisms have been considered. researchgate.netmdpi.com The geometry of the reacting species and the presence of catalysts can play a role in determining whether the reaction is concerted or proceeds through intermediates. researchgate.netmdpi.com

Characterization of Key Intermediates and Transition States

The reactivity of this compound compounds is often explored through multi-component reactions, cycloadditions, and other transformations. Understanding the reaction mechanisms involved necessitates the characterization of transient intermediates and high-energy transition states. This characterization is frequently achieved through a combination of experimental spectroscopic techniques and computational methods, particularly Density Functional Theory (DFT).

Multicomponent reactions leading to this compound derivatives typically involve steps such as Knoevenagel condensation and Michael addition. In the synthesis of 2-amino-3-cyano-4H-pyran derivatives from aldehydes, malononitrile, and 1,3-dicarbonyl compounds, a proposed mechanism involves the Knoevenagel condensation of the aldehyde and malononitrile to form a Michael acceptor intermediate. This is followed by the Michael addition of the enolizable carbon acid (from the 1,3-dicarbonyl compound) to the intermediate. Subsequent cyclization and tautomerization steps yield the this compound product. royalsocietypublishing.orgajchem-a.comgrowingscience.commdpi.com Computational studies, including DFT calculations, have been employed to investigate the energetics and structures of intermediates and transition states in these reaction pathways. For instance, DFT calculations have been used to explain the regioselectivity observed in the synthesis of 2-amino-3-cyano-4H-pyran derivatives catalyzed by sodium alginate. nih.gov These studies can provide insights into the relative stabilities of intermediates and the activation energies of transition states, helping to elucidate the preferred reaction pathway. nih.gov

The characterization of intermediates can involve spectroscopic techniques. While direct spectroscopic observation of highly reactive intermediates in solution can be challenging, techniques like NMR spectroscopy are crucial for characterizing stable or longer-lived intermediates and final products. For example, NMR spectroscopy (¹H and ¹³C NMR) is routinely used to confirm the structure of synthesized this compound derivatives and, in some cases, can provide evidence for the formation of intermediates. ajchem-a.combohrium.comgrowingscience.comresearchgate.net

Computational methods, particularly DFT, are powerful tools for modeling transition states, which are inherently difficult to observe experimentally. DFT calculations can provide optimized geometries, energies, and vibrational frequencies of transition states, allowing for the estimation of activation barriers and reaction rates. nih.govresearchgate.netmdpi.com Theoretical studies on the retro-Diels-Alder reaction of this compound, for instance, have utilized DFT methods to investigate the structures and energetic parameters of transition states. researchgate.net These calculations can help correlate structural features of reactants and transition states with reaction outcomes and kinetics. researchgate.net

Furthermore, computational studies have been applied to investigate the electronic states of this compound-4-one, a related cyclic enone. aip.orgacs.org Photoionization and vacuum ultraviolet absorption studies, interpreted with configuration interaction and density functional calculations, have provided detailed explanations of observed spectroscopic profiles related to ionic and singlet states. aip.org While focusing on electronic states rather than reaction intermediates, these studies highlight the role of computational chemistry in understanding the energetic landscape and properties of pyran-containing molecules.

The combination of experimental characterization (primarily spectroscopic analysis of isolable species) and theoretical calculations (for transient intermediates and transition states) provides a comprehensive approach to understanding the intricate reaction mechanisms of this compound compounds.

Table 1: Selected Spectroscopic and Computational Data for this compound Related Species

| Compound/Species | Characterization Method(s) | Key Findings/Data Examples | Source |

| This compound derivatives (synthesized) | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Confirmation of molecular structure, identification of functional groups, chemical shifts, coupling constants. ajchem-a.combohrium.comgrowingscience.comresearchgate.net | ajchem-a.combohrium.comgrowingscience.comresearchgate.net |

| Benzylidene malononitrile (intermediate example) | TLC, Spectral analysis | Formation confirmed during Knoevenagel condensation step in this compound synthesis. growingscience.com | growingscience.com |

| This compound-4-one (electronic states) | Photoelectron Spectroscopy, VUV Absorption | Highly resolved structure in PES, sequence of ionic states determined, analysis of vibrational structure in low-lying electronic states. aip.org | aip.org |

| This compound-4-one (T₁ excited state) | Jet-Cooled Phosphorescence Excitation | Vibrational frequencies in the T₁ state, comparison with calculated harmonic frequencies using TDDFT and EOM-EE-CCSD. acs.org | acs.org |

| Retro-Diels-Alder Transition States (this compound) | DFT calculations (B3LYP/6–311 + G(d,p)) | Optimized geometries, barrier heights (ΔE‡), thermodynamic parameters (ΔG‡, ΔH‡), analysis of synchronicity. researchgate.net | researchgate.net |

| Multicomponent Reaction Intermediates (DFT) | DFT calculations | Relative stabilities of intermediates, activation energies of transition states, insights into regioselectivity. nih.gov | nih.gov |

| 3,6-dihydro-2H-pyran thermal decomposition TS | Computational (PBE0/6-311+G(d,p)) | Kinetic and thermodynamic parameters (ΔG‡, Ea), characterization of 6-member cyclic transition state, bond evolution analysis. mdpi.com | mdpi.com |

Theoretical and Computational Chemistry of 4h-pyran

Electronic Structure Investigations

Computational chemistry offers a powerful lens to examine the electronic architecture of 4H-pyran. By employing a range of theoretical models, from the widely used Density Functional Theory to more sophisticated ab initio techniques, researchers can elucidate the fundamental electronic properties that dictate the molecule's characteristics.

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are cornerstone methods for investigating the electronic properties of this compound and its derivatives. DFT is frequently used to optimize ground-state geometries and analyze electronic structures, while TDDFT is invaluable for predicting electronic absorption spectra and properties of excited states.

For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the geometries and electronic properties of novel this compound-based conjugated compounds. derpharmachemica.com These studies aim to understand the relationship between molecular structure and optoelectronic properties, which is crucial for applications like organic solar cells. derpharmachemica.com The theoretical investigation of compounds based on ethyl 2-methyl-3-carboxylate-4-phenyl-4H-5-cyano-6-amino-pyran, for example, has explored the effects of different substituents (Cl, CH₃, NO₂) on the electronic structure. derpharmachemica.com

TDDFT calculations are commonly employed to predict excitation energies and oscillator strengths. derpharmachemica.commdpi.com The CAM-B3LYP functional, often paired with basis sets like 6-31G(d,p), has been successfully used to predict the excitation properties of this compound derivatives. derpharmachemica.commdpi.com Such calculations have been instrumental in understanding the photophysical features of 4-methylene-4H-pyran merocyanines, which are promising as fluorophores for sensors and solar cells. rsc.orgresearchgate.net In a study on the red-emitting material 4-(dicyanomethylene)-2-methyl-6-[p-(dimethylamino)styryl]-4H-pyran (DCM), TDDFT combined with the polarizable continuum model (PCM) was used to investigate the effect of solvent polarity on its optical properties. worldscientific.com It was found that increasing solvent polarity leads to a red shift in the maximum absorption wavelength and an enhanced oscillator strength. worldscientific.com

Furthermore, TDDFT has been benchmarked against more correlated ab initio methods for calculating the excited-state frequencies of this compound-4-one. acs.org These studies show that TDDFT can be impressively accurate for certain vibrational modes, making it a cost-effective tool for such predictions. acs.org The choice of functional can be critical; for instance, in studying protonated this compound derivatives, the B3LYP functional was found to be more appropriate for DCM, while CAM-B3LYP gave better results for other related molecules. soton.ac.uknih.gov

| This compound Derivative | Method | Basis Set | Investigated Properties | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethyl 2-methyl-3-carboxylate-4-phenyl-4H-5-cyano-6-amino-pyran derivatives | DFT/TD-DFT (B3LYP, CAM-B3LYP) | 6-31G(d,p) | Electronic structure, Optoelectronic properties, HOMO/LUMO, Excitation properties | Substituent effects on electronic properties suggest suitability for organic solar cells. | derpharmachemica.com |

| 4-(dicyanomethylene)-2-methyl-6-[p-(dimethylamino)styryl]-4H-pyran (DCM) | DFT/TD-DFT (B3LYP) with PCM | 6-31G* | Optimized structures, Optical properties in solvents | Increased solvent polarity causes a red shift in absorption and enhances oscillator strength. | worldscientific.com |

| This compound-4-one | TD-DFT (PBE0) | Not specified | Vibronic assignments, Excited-state frequencies | TDDFT is accurate for predicting certain vibrational modes in excited states. | acs.org |

| 4-methylene-4H-pyran merocyanines | DFT | Not specified | Structural and photophysical features | Calculations explain the high quantum yields and large Stokes shifts observed experimentally. | rsc.orgresearchgate.net |

For a more accurate description of the electronic states of this compound and its analogues, particularly for excited states and systems with complex electronic structures, researchers turn to high-level ab initio and coupled cluster (CC) methods. These methods provide a more rigorous treatment of electron correlation compared to standard DFT.

The mechanism of ring-opening reactions of 4H-1-benzopyran-4-one with a hydroxide ion has been investigated using ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with the 6-31+G(d) basis set, alongside DFT. researchgate.net These calculations helped to confirm a different reaction mechanism in aqueous solution compared to the gas phase. researchgate.net

For the study of excited states, methods like equation-of-motion coupled-cluster with single and double excitations (EOM-EE-CCSD) and symmetry-adapted cluster-configuration interaction (SAC-CI) have been employed. acs.orgaip.org In a study of the T₁ (n,π) and S₁ (n,π) excited states of this compound-4-one, EOM-EE-CCSD calculations were crucial for making accurate vibronic assignments of the absorption spectrum. acs.org The study revealed that while highly correlated, the accuracy of EOM-EE-CCSD frequency predictions can be sensitive to the choice of basis set family, an anomaly traced to a computed conical intersection. acs.org

Synchrotron-based photoelectron spectroscopy studies of this compound-4-thione have utilized configuration interaction (CI) and coupled cluster methods to determine the sequence of ionic states. aip.orgresearchgate.netnih.govau.dk These advanced calculations, including SAC-CI and multi-reference configuration interaction (MRD-CI), provided a detailed interpretation of the principal spectral bands and the vibrational structure of the lowest three photoelectron bands. aip.orgresearchgate.net Similarly, electronically inelastic scattering of electrons by this compound has been studied, with electronic structure calculations using methods like minimal orbital basis for single configuration interactions (MOB-SCI) to determine vertical excitation energies for numerous excited states. aip.org

| System | Method | Investigated Property | Key Finding | Reference |

|---|---|---|---|---|

| This compound-4-one | EOM-EE-CCSD | Excited state vibrational frequencies | Provided accurate predictions for vibronic assignments but showed basis set sensitivity. | acs.org |

| This compound-4-thione | Configuration Interaction, Coupled Cluster, SAC-CI | Sequence of ionic states, Photoelectron spectrum | Determined the order of ionic states and explained the vibrational structure of the PES. | aip.orgresearchgate.netnih.gov |

| 4H-1-Benzopyran-4-one | HF, MP2 | Ring-opening reaction mechanism | Confirmed a different mechanism in aqueous solution versus the gas phase. | researchgate.net |

| This compound | MOB-SCI | Vertical excitation energies | Calculated energies for up to 40 electronic excited states, showing good agreement with other methods. | aip.org |

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior and reactivity of this compound derivatives. The energies and spatial distributions of these orbitals provide insights into the molecule's stability, electronic transitions, and potential for donor-acceptor interactions. bohrium.comaak.gov.az

The distribution of electron density within the molecule is another critical aspect explored by computational methods. Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are common tools for this purpose. bohrium.comijeat.org Mulliken charge analysis provides a way to assign partial charges to individual atoms, offering a picture of the charge distribution across the molecular framework. ijeat.orgresearchgate.net MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how a molecule will interact with other reagents. bohrium.comresearchgate.net

| This compound Derivative | Analysis Method | Key Parameter | Finding | Reference |

|---|---|---|---|---|

| Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate | DFT (B3LYP/6–311++G(d,p)) | HOMO-LUMO gap, MEP | Provided insights into the compound's stability and reactivity. | bohrium.com |

| 2-amino-4H-pyran-3-carbonitriles | DFT | HOMO/LUMO energies | Chlorine substitution lowered both HOMO and LUMO energies. | researchgate.net |

| Generic this compound derivative | Mulliken population analysis | Atomic charges | Revealed the total charge distributions on the atoms of the pyran ring. | ijeat.org |

Advanced Ab Initio and Coupled Cluster Methods for Electronic States

Computational Studies of Reactivity and Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions involving 4H-pyrans. By mapping potential energy surfaces, identifying transition states, and calculating reaction energies, these studies provide a detailed, step-by-step understanding of how reactions proceed.

DFT calculations are a mainstay for investigating reaction mechanisms, offering a balance between computational cost and accuracy. They have been applied to understand the synthesis of various this compound derivatives. For example, the mechanism for the selective synthesis of 2-amino-3-cyano-4H-pyran derivatives catalyzed by sodium alginate in water was investigated for the first time using DFT calculations with the B3LYP/6-31G(d,p) method. mdpi.comnih.govnih.gov These calculations elucidated the role of the catalyst in stabilizing transition states through hydrogen bonding, thereby lowering activation energies compared to the non-catalyzed reaction. mdpi.comnih.gov

Similarly, DFT studies have shed light on the acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds. mdpi.com These calculations helped to explain why different products, such as 4H-pyrans or 1,3-butadienes, are formed under different acidic conditions by exploring the thermodynamics of the reaction pathways involving pyrylium intermediates. mdpi.com In another study, the oxidative difunctionalization of 2-amino-4H-pyrans was investigated, and DFT calculations were used to map the energy profile of the reaction, revealing a transition state with a significant energy barrier and explaining the exothermicity of the reaction due to the formation of a highly stabilized aziridine ring intermediate. acs.org

The ring-opening of 4H-1-benzopyran-4-one in the presence of a hydroxide ion was also studied using DFT, which, in conjunction with ab initio methods, identified the rate-determining step of the reaction in aqueous solution. researchgate.net These computational approaches can also be used to propose plausible reaction mechanisms that are consistent with experimental observations, as was done for the iodine-catalyzed synthesis of substituted pyrans. chemrxiv.org

| Reaction | DFT Method/Basis Set | Key Insight | Reference |

|---|---|---|---|

| Synthesis of 2-amino-3-cyano-4H-pyran derivatives | B3LYP/6-31G(d,p) | The alginate catalyst lowers the activation energy by stabilizing the transition state via hydrogen bonds. | mdpi.comnih.gov |

| Acid-catalyzed reaction of dihydropyrans with aromatics | Not specified | Explained product distribution based on thermodynamically controlled reaction of a pyrylium intermediate. | mdpi.com |

| Oxidative difunctionalization of 2-amino-4H-pyrans | Not specified | Identified the transition state and explained the reaction's exothermicity through a stabilized aziridine intermediate. | acs.org |

| Ring-opening of 4H-1-benzopyran-4-one | B3LYP/6-31+G(d) | Determined that the addition of the hydroxide ion is the rate-determining step in aqueous solution. | researchgate.net |

Beyond elucidating mechanisms, computational studies are pivotal in predicting the selectivity and kinetics of reactions involving this compound. This predictive power is crucial for designing efficient and selective synthetic routes.

DFT calculations have been successfully used to explain the regioselectivity in the synthesis of 2-amino-3-cyano-4H-pyran derivatives. mdpi.comnih.govresearchgate.net By analyzing the transition states leading to different possible products, researchers can understand why one isomer is formed preferentially. Non-covalent interaction (NCI) analysis, often used alongside DFT, can further clarify the forces that govern selectivity. mdpi.comresearchgate.net

Kinetic parameters such as activation energies (Ea), activation enthalpies (ΔH‡), and activation free energies (ΔG‡) can be calculated from the potential energy surface. In the synthesis of tetrahydrobenzo[b]pyran derivatives, kinetic studies combined with calculations determined the activation energy and other kinetic parameters, identifying the first step of the proposed mechanism as rate-determining. cjcatal.com Theoretical studies of the retro-Diels-Alder reaction of this compound in the gas phase were carried out using DFT methods at the B3LYP/6–311+G(d,p) level to estimate the barrier height and thermodynamic parameters. researchgate.netresearchgate.net The kinetic parameters were calculated over a wide temperature range (300–1200 K), and Arrhenius equations were fitted to the data. researchgate.net

Furthermore, computational models are being developed to predict reaction feasibility and selectivity on a larger scale. A hybrid approach combining semi-empirical quantum mechanics with machine learning has been presented to predict the site-selectivity and feasibility of aromatic C–H thianthrenation, demonstrating the future direction of predictive computational chemistry. chemrxiv.org For the multicomponent synthesis of 4H-pyrans using heterogeneous catalysts, studies have shown how factors like reaction temperature can influence selectivity toward the desired this compound product, with higher temperatures favoring the Michael addition step. mdpi.com

| Reaction/Process | Computational Method | Predicted Parameter | Key Result | Reference |

|---|---|---|---|---|

| Synthesis of 2-amino-3-cyano-4H-pyran derivatives | DFT, NCI analysis | Regioselectivity | Explained the preferential formation of the this compound isomer. | mdpi.comnih.govresearchgate.net |

| Retro-Diels-Alder of this compound | DFT (B3LYP/6–311+G(d,p)) | Activation barriers (ΔE‡), Thermodynamic parameters (ΔG‡, ΔH‡), Rate constants | Estimated kinetic parameters over a wide temperature range. | researchgate.netresearchgate.net |

| Synthesis of tetrahydrobenzo[b]pyran | Spectroscopic kinetics | Activation energy (Ea), Kinetic parameters (ΔG‡, ΔS‡, ΔH‡) | Calculated Ea = 65.34 kJ/mol and identified the rate-determining step. | cjcatal.com |

| Multicomponent synthesis of 4H-pyrans | Experimental kinetics | Product selectivity | Higher temperatures (e.g., 353 K) increased selectivity for the this compound product. | mdpi.com |

Deriving Mechanistic Insights from DFT Calculations

Spectroscopic Property Simulations and Correlations

Theoretical chemistry provides powerful tools for predicting and interpreting the vibrational spectra (Infrared and Raman) of this compound and its derivatives. By calculating the harmonic vibration frequencies, researchers can assign specific spectral bands to the corresponding molecular motions. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. canterbury.ac.nz

For instance, a detailed vibrational analysis of (2E)-N-phenyl-3-(this compound-4-yl)prop-2-enamid was performed using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set. irjet.net The theoretical wavenumbers showed excellent agreement with experimental FT-IR and FT-Raman spectra, allowing for a complete assignment of vibrational modes based on Potential Energy Distribution (PED). irjet.net Similarly, for 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, geometrical parameters were optimized using the DFT/B3LYP method with a 6-311++G(d,p) basis set to calculate the probable vibrational wavenumbers. dergipark.org.tr

Computational studies on maltol (3-hydroxy-2-methyl-4H-pyran-4-one) have been used to predict the theoretical vibrational spectra of its different polymorphic forms, which were then compared with experimental solid-state IR and Raman data to identify the most stable structures. researchgate.net In the study of this compound-4-thione, density functional calculations were crucial in analyzing the vibrational structure observed in its photoelectron spectrum. aip.org

These computational methods are not only predictive but also serve as a stringent test for the accuracy of the theoretical models themselves. For this compound-4-one, both Time-Dependent Density Functional Theory (TDDFT) and the high-level Equation-of-Motion Coupled Cluster (EOM-EE-CCSD) method have been shown to predict harmonic frequencies for in-plane vibrational modes with high accuracy, typically within a few percent of observed fundamentals. acs.org However, these methods can exhibit larger errors (on the order of 20–30%) for out-of-plane modes, highlighting specific limitations in current computational approaches. acs.org

Table 1: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a this compound Derivative (Based on data for (2E)-N-phenyl-3-(this compound-4-yl)prop-2-enamid)

| Vibration Type | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) | Experimental (FT-Raman) |

| C-H Stretching | 3119, 3096, 3067, 3044 | 3127, 3074 | 3128, 3095, 3043 |

| C-C Stretching | 1666, 1661, 1615, 1603 | 1666, 1608, 1594 | 1688, 1663, 1592 |

| C-N Stretching | 1501, 1178, 829 | 1489, 1169, 829 | - |

Source: Adapted from IRJET, 2018. irjet.net

Time-Dependent Density Functional Theory (TD-DFT) is the predominant method for calculating the electronic absorption and emission spectra of this compound derivatives. These calculations provide insights into the electronic transitions, including their energies (absorption/emission wavelengths), oscillator strengths (intensities), and the molecular orbitals involved. mdpi.com

For a series of novel enamino-substituted 4-pyrones, TD-DFT calculations at the CAM-B3LYP/6-31G(d,p)++ level were used to compute the UV-vis absorption spectra. mdpi.com By optimizing the geometry of the first singlet excited state (S₁), the emission spectra were also simulated, with results analyzed both in a vacuum and in various solvents using the Conductor-like Polarizable Continuum Model (C-PCM). mdpi.com In a study of 4H-pyranylidene-based push-pull chromophores, TD-DFT calculations predicted the lowest energy absorption bands, attributing them to HOMO→LUMO and HOMO→LUMO+1 electronic transitions. csic.es

The accuracy of these predictions is often validated by comparison with experimental data. For a photoisomerizable analog of the laser dye DCM (a this compound derivative), the experimental absorption and emission spectra were successfully rationalized and discussed in comparison to DFT/TDDFT calculations. rsc.orgresearchgate.net Similarly, the UV-visible spectrum of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one was analyzed by correlating experimental findings with TD-DFT, Density of States (DOS), and band structure investigations. dergipark.org.tr

Solvent effects are a critical component of these simulations. For 4H-benzo[h]chromene derivatives, theoretical UV-Visible spectra were computed using TD-DFT, implementing the Polarizable Continuum Model (PCM) to account for the influence of both polar and non-polar solvents on the absorption bands. This approach allows for the investigation of solvatochromic effects, where the polarity of the solvent influences the electronic transitions of the molecule.

Table 2: Calculated Absorption and Emission Data for a this compound Derivative in Various Solvents (Based on data for (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Cyclohexane | 334 | 443 |

| Toluene | 344 | 465 |

| Dioxane | 341 | 473 |

| Acetonitrile | 350 | 520 |

| Ethanol | 363 | 545 |

Source: Adapted from MDPI, 2021. mdpi.com

Computational chemistry is indispensable for unraveling the complex mechanisms of photoinduced transformations in this compound systems, such as photoisomerization. These processes often involve transitions between multiple electronic states and are governed by the topology of their potential energy surfaces, particularly conical intersections, which are points of degeneracy between electronic states that facilitate rapid, non-radiative decay. researchgate.net

A detailed computational and experimental investigation of a photoisomerizable analog of the this compound dye DCM revealed that its photochemical behavior is dictated by distinct isomerization pathways. rsc.orgresearchgate.net The study showed that the E ↔ Z isomerization around a double bond is a photochemically induced process, while the s-cis ↔ s-trans conformational change is a thermal process that can also occur during irradiation. rsc.orgresearchgate.net Crucially, spin-flip TDDFT calculations revealed that the photoreaction pathways from the excited state back to the ground state are mediated by two distinct conical intersections, which govern the molecule's return to a stable geometry. rsc.orgresearchgate.net

The role of conical intersections has also been identified in the parent compound, this compound-4-one. Calculations predicted a conical intersection between the T₁ (n,π) and T₂ (π,π) triplet surfaces near the T₁ potential minimum. nih.gov The precise location of this intersection in the calculations was found to be highly sensitive to the chosen basis set, which in turn affects the accuracy of computed vibrational frequencies in the excited state. nih.gov For the DCM laser dye, advanced spectroscopic techniques combined with theory have elucidated a ballistic mechanism on the excited state potential energy surface, where molecules are almost instantly projected towards a transition state between locally excited and charge-transfer states, a process fundamentally linked to the presence of a conical intersection. pnas.org

Theoretical Calculation of UV-Vis Absorption and Emission Spectra

Aromaticity and Stability Investigations of Pyran Ring Systems

The aromaticity of the this compound ring system is a subject of significant theoretical interest, as it does not fit the classic Hückel's rule for aromaticity. Computational methods provide quantitative measures to assess the degree of π-electron delocalization and cyclic conjugation. The most common indices used for this purpose are the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the magnetic-based Nucleus-Independent Chemical Shift (NICS). pg.gda.plrsc.org

The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic reference, with a value of 1 for benzene and 0 for a non-aromatic Kekulé structure. pg.gda.pl The NICS index is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). pg.gda.plnih.gov Highly negative NICS values indicate aromaticity, while positive values suggest anti-aromaticity. pg.gda.pl

Studies on hydroxypyrones like maltol (a this compound-4-one derivative) using HOMA and NICS have shown that the aromaticity of the pyran ring is influenced by its charge state. pg.gda.pl The aromaticity follows the order: cation > neutral molecule > anion. pg.gda.pl In a comparison between maltol and its sulfur analog thiomaltol, HOMA calculations predicted a slightly stronger aromatic character for the thiomaltol ring. pg.gda.pl In more complex systems, such as meso-pyran-fused porphyrins, theoretical investigations using NICS(1) values revealed that π/p–π conjugation between the pyran ring and the macrocycle leads to an extended 22π aromatic character. rsc.org These computational tools allow for a nuanced understanding of electronic structure that goes beyond simple electron counting rules. rsc.orgrsc.org

Table 3: Calculated Aromaticity Indices for Maltol and Thiomaltol Rings

| Compound Form | Index | Maltol (Oxygen) | Thiomaltol (Sulfur) |

| Neutral Molecule | HOMA | 0.449 | 0.505 |

| Neutral Molecule | NICS(1) | -5.7 | -6.3 |

| Cation | HOMA | 0.725 | 0.730 |

| Cation | NICS(1) | -8.1 | -7.9 |

| Anion | HOMA | 0.231 | 0.311 |

| Anion | NICS(1) | -4.6 | -5.5 |

Source: Adapted from J. Phys. Org. Chem., 2005. pg.gda.pl

Molecular Modeling of Intermolecular Interactions

Molecular modeling is a critical tool for understanding the non-covalent interactions that govern the assembly of this compound molecules into larger supramolecular structures. These interactions, primarily hydrogen bonds and π-stacking, dictate the crystal packing and can influence the material's bulk properties.

Computational analyses, often combined with single-crystal X-ray diffraction data, have provided detailed insights into the supramolecular architecture of various this compound derivatives. Studies show that crystal packing is frequently dominated by a network of hydrogen bonds, including conventional N-H···N and N-H···O bonds, as well as weaker C-H···N, C-H···O, and C-H···π interactions. mdpi.comresearchgate.net For example, in one this compound derivative, intermolecular N—H⋯N hydrogen bonds link molecules into centrosymmetric dimers, which are then connected into a three-dimensional framework by N—H⋯O hydrogen bonds. nih.gov

Beyond visualization, the nature and energetics of these bonds can be probed. Non-Covalent Interaction (NCI) analysis, a method based on the electron density and its derivatives, can distinguish between stabilizing hydrogen bonds and weaker van der Waals forces. nih.gov Furthermore, Atoms in Molecules (AIM) theory has been used to analyze and quantify the strength of intramolecular O…H hydrogen bonds in pyran-2,4-dione derivatives, classifying them as closed-shell interactions. researchgate.net Energy framework calculations can also compute the electrostatic and dispersion energies between molecular pairs, confirming, for instance, the high contribution of electrostatic forces in pairs connected by N-H···N hydrogen bonds. researchgate.net

Application of Quantum Chemical Descriptors for Chemical Reactivity